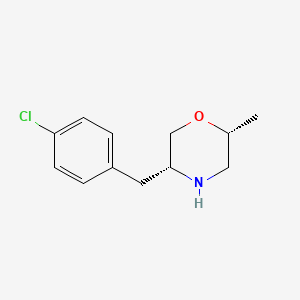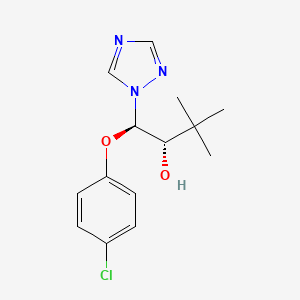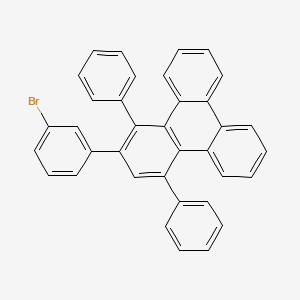
4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two triphenylsilylvinyl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids.
Introduction of Triphenylsilylvinyl Groups: The triphenylsilylvinyl groups are introduced via a Heck reaction, where the biphenyl core reacts with triphenylsilylvinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, affecting their function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Tetrakis(4-methoxyphenyl)ethylene: Exhibits unique photoluminescence properties.
Uniqueness
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is unique due to its combination of triphenylsilylvinyl groups and biphenyl core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Propiedades
Fórmula molecular |
C52H42Si2 |
|---|---|
Peso molecular |
723.1 g/mol |
Nombre IUPAC |
triphenyl-[(E)-2-[4-[4-[(E)-2-triphenylsilylethenyl]phenyl]phenyl]ethenyl]silane |
InChI |
InChI=1S/C52H42Si2/c1-7-19-47(20-8-1)53(48-21-9-2-10-22-48,49-23-11-3-12-24-49)41-39-43-31-35-45(36-32-43)46-37-33-44(34-38-46)40-42-54(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H/b41-39+,42-40+ |
Clave InChI |
XMXNFZBYQFMDNO-LMXNTIJMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canónico |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)
